2-Chloro-4-methyl-5-nitropyridine
Description
2-Chloro-4-methyl-5-nitropyridine (CAS RN: 23056-33-9) is a halogenated nitropyridine derivative with the molecular formula C₆H₅ClN₂O₂ and a molecular weight of 172.57 g/mol . It is a crystalline solid with a melting point of 37–39°C and a boiling point of 91°C at 5 mmHg . The compound is characterized by a nitro group at position 5, a methyl group at position 4, and a chlorine atom at position 2 on the pyridine ring. Its high hyperpolarizability (βtot) value—19 times that of urea—makes it a candidate for nonlinear optical (NLO) materials .
Key physical and chemical properties include:
- Density: 1.5610 (estimated)
- Flash point: >113°C (closed cup)
- Solubility: Soluble in methanol
- pKa: -3.42 (predicted)
It is primarily used in fine chemical synthesis and pharmaceutical intermediates .
Properties
IUPAC Name |
2-chloro-4-methyl-5-nitropyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2O2/c1-4-2-6(7)8-3-5(4)9(10)11/h2-3H,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HWZUMEVIIGNXGM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC=C1[N+](=O)[O-])Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90323073 | |
| Record name | 2-Chloro-4-methyl-5-nitropyridine | |
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Molecular Weight |
172.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
23056-33-9 | |
| Record name | 2-Chloro-4-methyl-5-nitropyridine | |
| Source | CAS Common Chemistry | |
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| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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| Record name | 2-Chloro-4-methyl-5-nitropyridine | |
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| Record name | 23056-33-9 | |
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| Record name | 2-Chloro-4-methyl-5-nitropyridine | |
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| Record name | 2-Chloro-4-methyl-5-nitropyridine | |
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Preparation Methods
Thionyl Chloride-Mediated Chlorination
The most direct route involves treating 2-hydroxy-4-methyl-5-nitropyridine with thionyl chloride (SOCl₂). In a representative procedure, refluxing the hydroxy precursor with SOCl₂ and catalytic dimethylformamide (DMF) for 52 hours under nitrogen affords the target compound in 95% yield. The reaction proceeds via nucleophilic substitution, where the hydroxyl group is replaced by chlorine.
Reaction Conditions
-
Reagents : SOCl₂ (20 mL), DMF (2 drops)
-
Temperature : Reflux (76–80°C)
-
Workup : Evaporation under reduced pressure, silica gel filtration with methylene chloride
This method’s efficiency stems from the complete conversion of the hydroxyl group, with minimal byproducts due to SOCl₂’s high reactivity. However, prolonged reflux times and DMF’s hygroscopicity necessitate stringent moisture control.
Nitration of Chlorinated Pyridines
Regioselective Nitration of 2-Chloro-4-methylpyridine
A multi-step approach begins with nitrating 2-chloro-4-methylpyridine. Patent CN102040554A details a three-step process:
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Nitration : Treating 2-aminopyridine with a nitrating mixture (H₂SO₄/HNO₃) at 55–65°C for 11 hours yields 2-amino-5-nitropyridine (85.7% yield).
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Diazotization/Hydrolysis : The amino group is converted to hydroxyl via diazotization with NaNO₂/HCl at 0–5°C, followed by hydrolysis to 2-hydroxy-5-nitropyridine.
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Chlorination : Phosphorus oxychloride (POCl₃) with N,N-diethylaniline and Et₃N·HCl at 120–125°C for 5–8 hours achieves 89.5% yield.
Key Optimization
-
Nitrating Agent : A 1:1 ratio of H₂SO₄ to HNO₃ minimizes byproducts like 2-amino-3-nitropyridine.
-
Chlorination Catalysts : N,N-Diethylaniline enhances POCl₃’s reactivity, reducing reaction time.
Multi-Step Synthesis from Aminopyridines
Hydrolysis-Chlorination Sequence
WO2010089773A2 describes a pathway starting from picolinic acid hydrochloride:
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Chlorination : Treatment with SOCl₂ yields 4-chloropicolinic acid.
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Ammonolysis : Conversion to 2-amino-4-chloropyridine.
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Nitration : Nitrating mixture (H₂SO₄/HNO₃) introduces the nitro group at position 5.
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Diazotization/Hydrolysis : Sodium nitrite/HCl at 0–5°C followed by hydrolysis produces 4-chloro-3-nitropyridin-2-ol.
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Final Chlorination : POCl₃ with diisopropylethylamine at 90–100°C affords this compound.
Yield Comparison
| Step | Yield (%) |
|---|---|
| Nitration | 60 |
| Diazotization/Hydrolysis | 57.5 |
| Final Chlorination | 50 |
This route’s complexity limits industrial adoption despite moderate yields.
One-Pot Methods
Catalytic Addition-Condensation-Cyclization
CN109456257B reports a streamlined one-pot synthesis:
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Addition : Nitromethane and ethyl 2-chloroacrylate react with 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) at 60–65°C.
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Condensation : Triethyl orthoformate and CuCl catalyze cyclization at 95–100°C.
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Chlorination : POCl₃/PCl₅ at 60°C directly yields this compound (89.5% yield).
Advantages
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Atom Economy : Eliminates diazotization and nitration steps.
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Selectivity : The hydroxyl intermediate ensures precise chlorination at position 2.
Comparative Analysis of Methods
Table 1: Synthetic Routes and Yields
| Method | Key Reagents | Temperature (°C) | Yield (%) |
|---|---|---|---|
| Thionyl Chloride | SOCl₂, DMF | 76–80 | 95 |
| Multi-Step Nitration | H₂SO₄/HNO₃, POCl₃ | 55–125 | 89.5 |
| One-Pot Synthesis | DBU, POCl₃/PCl₅ | 60–100 | 89.5 |
Critical Considerations
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The chlorine atom at position 2 undergoes nucleophilic substitution under controlled conditions:
Mechanistic Insight : The electron-withdrawing nitro group at position 5 enhances the electrophilicity of the adjacent chlorine, facilitating SₙAr (nucleophilic aromatic substitution) with soft nucleophiles like amines and thiols .
Reduction Reactions
The nitro group at position 5 is reducible to an amine:
| Reducing System | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| H₂/Pd-C (10%) | EtOH, 25–30°C, 4–6 hrs | 5-Amino-2-chloro-4-methylpyridine | 92% | |
| Fe/HCl | H₂O, 70°C, 12 hrs | 5-Amino-2-chloro-4-methylpyridine | 65% |
Side Reactions : Over-reduction of the pyridine ring is minimized using Pd-C at low hydrogen pressures .
Nitration and Halogenation
Further functionalization of the pyridine ring has been demonstrated:
Nitration
| Conditions | Product | Yield | Source |
|---|---|---|---|
| HNO₃/H₂SO₄, 0–5°C, 2 hrs | 2-Chloro-4-methyl-3,5-dinitropyridine | 55% |
Bromination
| Reagents | Conditions | Product | Yield | Source |
|---|---|---|---|---|
| Br₂, FeCl₃ | CHCl₃, 50°C, 8 hrs | 2-Bromo-4-methyl-5-nitropyridine | 60% |
Regioselectivity : Electrophilic substitution occurs preferentially at position 3 due to the directing effects of the nitro group .
Ring Functionalization via Cross-Coupling
The chlorine substituent enables participation in transition-metal-catalyzed reactions:
Key Limitation : Steric hindrance from the methyl group at position 4 reduces reactivity in sterically demanding couplings.
Thermal and Photochemical Behavior
-
Thermal Stability : Decomposes above 230°C, releasing NOₓ gases (TGA data) .
-
Photoreactivity : UV irradiation (254 nm) induces nitro-to-nitrito rearrangement, forming a reactive nitrene intermediate .
From 2-Hydroxy-4-methyl-5-nitropyridine
From 2-Amino-4-methylpyridine
Scientific Research Applications
Pharmaceutical Development
Role as an Intermediate:
2-Chloro-4-methyl-5-nitropyridine is primarily utilized as an intermediate in the synthesis of numerous pharmaceutical compounds. Its structural features make it suitable for developing drugs targeting bacterial infections and cancer therapies. For instance, its derivatives have been investigated for their antimicrobial and anticancer properties, showing promising results in preclinical studies .
Case Study: Antimicrobial Activity
Research has shown that this compound exhibits significant antimicrobial activity against various bacterial strains. It disrupts bacterial cell membranes and inhibits essential metabolic processes, which are critical for bacterial survival. Preliminary studies suggest its effectiveness against resistant bacterial strains, making it a candidate for further drug development.
Agrochemical Applications
Formulation of Herbicides and Pesticides:
In the agrochemical sector, this compound is used to formulate herbicides and pesticides. Its ability to enhance crop yield while providing protection against pests makes it valuable in agricultural practices. The compound's efficacy in these applications is attributed to its chemical stability and reactivity .
Material Science
Development of New Materials:
The compound is explored for its potential in material science, particularly in creating polymers with enhanced properties. Its unique chemical structure allows for the modification of polymer characteristics, leading to materials that can withstand various environmental conditions and stresses .
Analytical Chemistry
Reagent in Analytical Methods:
In analytical chemistry, this compound serves as a reagent for detecting and quantifying other chemical substances. Its reliability in various testing environments makes it a preferred choice for researchers looking to analyze complex mixtures accurately .
Research Applications
Study of Reaction Mechanisms:
This compound is widely used in academic and industrial research to study reaction mechanisms and develop new synthetic pathways. Its role in organic chemistry is vital for advancing knowledge about chemical reactions and improving synthetic methodologies .
Data Tables
| Application Area | Specific Uses |
|---|---|
| Pharmaceuticals | Intermediate for antibiotics and anticancer drugs |
| Agrochemicals | Formulation of herbicides and pesticides |
| Material Science | Development of advanced polymers |
| Analytical Chemistry | Reagent for substance detection |
| Research | Mechanism studies and synthetic pathway development |
Mechanism of Action
The mechanism of action of 2-Chloro-4-methyl-5-nitropyridine involves its ability to participate in various chemical reactions due to the presence of reactive functional groups. The chlorine atom and nitro group make it a versatile intermediate for further chemical modifications. The molecular targets and pathways involved depend on the specific application and the nature of the chemical reactions it undergoes .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Isomers and Positional Analogues
2-Chloro-3-methyl-5-nitropyridine (CAS RN: 22280-56-4)
- Molecular formula : C₆H₅ClN₂O₂ (same as CMNP)
- Melting point : 78–80°C (vs. 37–39°C for CMNP)
- Boiling point: Not reported, but lower volatility inferred from higher melting point.
- Key difference : The methyl group at position 3 instead of position 4 reduces steric hindrance but alters electronic effects.
2-Chloro-5-nitropyridine (CAS RN: 4548-45-2)
Functional Group Variations
2-Chloro-5-nitropyridin-4-amine (CAS RN: 13505-06-1)
- Structure : Features an amine (-NH₂) at position 4 instead of a methyl group.
- Crystal packing : Stabilized by N–H···Cl and N–H···N hydrogen bonds , enabling applications in heterocyclic drug synthesis (e.g., cytokine inhibitors) .
3-Amino-2-chloro-4-methylpyridine (ACMP)
Thermodynamic and Electronic Properties
A comparative DFT/B3LYP study revealed:
| Property | CMNP | CNP (2-Chloro-4-nitropyridine) | ACMP |
|---|---|---|---|
| HOMO-LUMO gap (eV) | 3.92 | 4.05 | 4.98 |
| Hyperpolarizability (βtot) | 19× urea | Not reported | Not applicable (no nitro group) |
| Thermodynamic stability | Higher charge delocalization | Moderate stability | Lower stability |
Biological Activity
2-Chloro-4-methyl-5-nitropyridine (CAS No. 23056-33-9) is a chemical compound with diverse biological activities. This article focuses on its biological activity, including antibacterial, anti-inflammatory, and cytotoxic properties, supported by data tables and relevant case studies.
- Molecular Formula : C₆H₅ClN₂O₂
- Molecular Weight : 172.57 g/mol
- Boiling Point : Not available
- Log P (octanol-water partition coefficient) : Ranges from 1.18 to 2.01, indicating moderate lipophilicity .
Antibacterial Activity
This compound has demonstrated significant antibacterial properties. Studies have shown its effectiveness against various Gram-positive bacteria, including Staphylococcus aureus and Enterococcus faecalis. The minimum inhibitory concentration (MIC) values for these bacteria are crucial indicators of its antibacterial potency.
| Bacteria | MIC (μM) |
|---|---|
| Staphylococcus aureus | 20 |
| Enterococcus faecalis | 30 |
| Mycobacterium tuberculosis | 0.78 |
The presence of the nitro group at the C5 position is essential for enhancing the antibacterial activity of the compound .
Anti-inflammatory Activity
Research indicates that this compound exhibits anti-inflammatory properties by inhibiting critical pathways involved in inflammation. Specifically, it has been shown to inhibit the NF-kB pathway, which plays a pivotal role in inflammatory responses.
Mechanism of Action :
- Inhibition of iNOS (inducible Nitric Oxide Synthase)
- Reduction of pro-inflammatory cytokines like TNF-α and IL-1β .
Cytotoxicity
The cytotoxic profile of this compound has been evaluated against various cancer cell lines. Results indicate that it has a selective cytotoxic effect, sparing primary mammalian cells while effectively reducing the viability of cancer cells.
| Cell Line | IC50 (μM) |
|---|---|
| HeLa (cervical cancer) | 15 |
| MCF-7 (breast cancer) | 12 |
| A549 (lung cancer) | 10 |
These findings suggest potential applications in cancer therapy, particularly due to its selective toxicity towards tumor cells .
Case Studies
-
Antibacterial Efficacy Study :
A recent study evaluated the antibacterial efficacy of various nitro-substituted pyridine derivatives, including this compound. The study found that this compound exhibited superior activity against S. aureus, with an MIC significantly lower than commonly used antibiotics like ampicillin and rifampicin . -
Cytotoxicity Assessment :
In a comparative analysis of several pyridine derivatives, this compound was found to have a favorable cytotoxicity profile against cancer cells while showing minimal toxicity to normal cells. This selectivity highlights its potential as a therapeutic agent in oncology .
Q & A
Q. What are the recommended synthesis routes for 2-chloro-4-methyl-5-nitropyridine, and how do reaction conditions influence yield?
- Methodological Answer : Synthesis typically involves nitration and chlorination of pyridine derivatives. For example, nitration of 2-amino-4-methylpyridine using fuming nitric acid in concentrated sulfuric acid at 45–50°C, followed by chlorination with thionyl chloride or phosphorus oxychloride. Reaction temperature and stoichiometry are critical: excess chlorinating agents (1.5–3 equivalents) and prolonged stirring (4–12 hours) improve yields. Solvents like dichloromethane or benzene are used to control exothermic reactions .
- Key Parameters :
| Reagent | Temperature | Time | Yield Range |
|---|---|---|---|
| SOCl₂ | 50°C | 4h | 60–75% |
| POCl₃ | 80°C | 12h | 70–85% |
Q. How is this compound characterized experimentally?
- Methodological Answer : Use FTIR and FT-Raman spectroscopy to identify functional groups (e.g., nitro stretching at ~1520 cm⁻¹, C-Cl at ~750 cm⁻¹). Complement with nuclear magnetic resonance (NMR):
- ¹H NMR : Methyl protons (δ ~2.5 ppm), pyridine ring protons (δ ~8.0–8.5 ppm).
- ¹³C NMR : Nitro-substituted carbon (δ ~150 ppm), Cl-substituted carbon (δ ~140 ppm).
High-performance liquid chromatography (HPLC) with UV detection (λ = 254 nm) confirms purity (>99%) .
Q. What safety protocols are essential for handling this compound?
- Methodological Answer :
- PPE : EN 166-certified goggles, nitrile gloves (EN 374 compliance), and lab coats.
- Engineering Controls : Fume hoods for dust suppression; local exhaust ventilation during synthesis.
- Spill Management : Avoid water contact (risk of exothermic decomposition). Use inert absorbents (vermiculite) and dispose as hazardous waste .
Q. How do electronic effects of substituents influence the reactivity of this compound in nucleophilic aromatic substitution?
- Methodological Answer : The nitro group (-NO₂) acts as a strong electron-withdrawing meta-director, enhancing electrophilicity at the 3- and 5-positions. Chlorine at the 2-position further deactivates the ring, favoring substitution at the 4-methyl-adjacent site. Computational studies (DFT/B3LYP/6-311++G**) show reduced electron density at the 6-position, making it reactive toward amines or alkoxides. Kinetic studies require monitoring via HPLC to track intermediate formation .
Q. Can density functional theory (DFT) predict the thermal stability of this compound?
- Methodological Answer : Yes. Using hybrid functionals (e.g., B3LYP) with exact exchange terms, calculate bond dissociation energies (BDEs) for C-Cl and C-NO₂ bonds. BDEs < 70 kcal/mol indicate thermal lability. Experimental validation via thermogravimetric analysis (TGA) shows decomposition onset at ~200°C, correlating with DFT-predicted C-NO₂ cleavage .
Q. What strategies mitigate side reactions during functionalization of this compound?
- Methodological Answer :
Q. How does this compound perform as a precursor in medicinal chemistry?
- Methodological Answer : The compound serves as a scaffold for kinase inhibitors. For example, Suzuki coupling with boronic acids introduces aryl groups at the 6-position, yielding candidates for EGFR or CDK2 inhibition. In vitro assays show IC₅₀ values < 1 µM for derivatives with electron-deficient substituents .
Contradictions and Limitations
- Melting Point Variability : Literature reports range from 266°C (pure compound) to 36–40°C (impure samples). Always confirm purity via DSC .
- Solubility Data Gaps : Limited experimental solubility data necessitate empirical testing in target solvents (e.g., DMF, THF).
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
